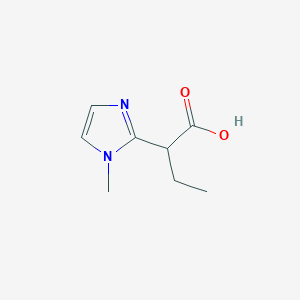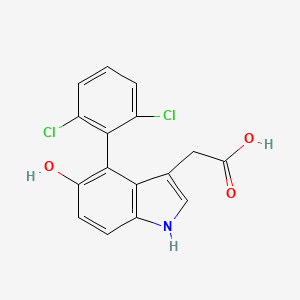
2-Isobutyryldimedone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a derivative of dimedone, a cyclic diketone, and is used as an intermediate in various chemical syntheses . This compound is known for its stability and reactivity, making it valuable in organic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyryldimedone typically involves the acylation of dimedone. One common method is the reaction of dimedone with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Dimedone+Isobutyryl Chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
化学反应分析
Types of Reactions
2-Isobutyryldimedone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the isobutyryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学研究应用
2-Isobutyryldimedone has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-Isobutyryldimedone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with their active sites. This inhibition can affect various cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
相似化合物的比较
Similar Compounds
2-Acetyldimedone: Another derivative of dimedone, used as a UV-active protective agent for chiral amino acids.
2-Formyldimedone: Known for its use in organic synthesis and as a building block for more complex molecules.
2-Benzoyldimedone: Utilized in the synthesis of heterocyclic compounds and as an intermediate in pharmaceutical production.
Uniqueness
2-Isobutyryldimedone is unique due to its specific isobutyryl group, which imparts distinct chemical properties and reactivity compared to other dimedone derivatives. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
属性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H18O3/c1-7(2)11(15)10-8(13)5-12(3,4)6-9(10)14/h7,10H,5-6H2,1-4H3 |
InChI 键 |
LMAJWYLSIJKMLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C1C(=O)CC(CC1=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


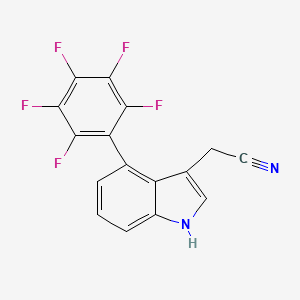
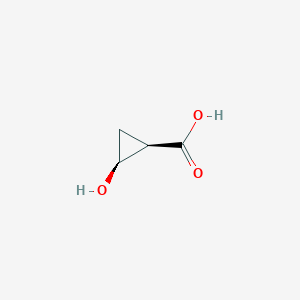
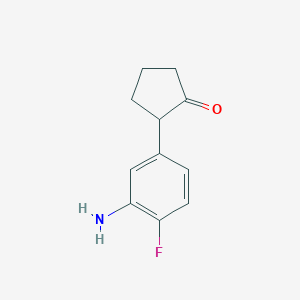
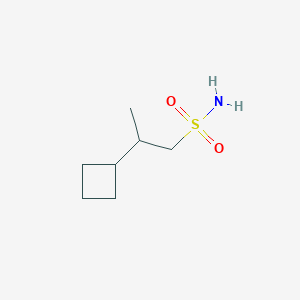
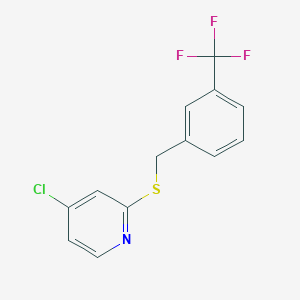
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane](/img/structure/B15241875.png)
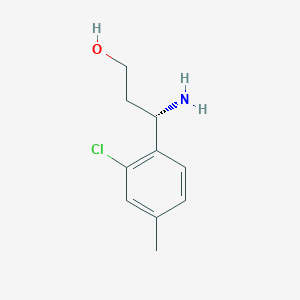
![2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15241885.png)
![2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15241888.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241896.png)
